Neral dimethyl acetal Neral dimethyl acetal
Brand Name: Vulcanchem
CAS No.: 75128-97-1
VCID: VC17125560
InChI: InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9-
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Neral dimethyl acetal

CAS No.: 75128-97-1

Cat. No.: VC17125560

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Neral dimethyl acetal - 75128-97-1

Specification

CAS No. 75128-97-1
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name (2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene
Standard InChI InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9-
Standard InChI Key ZSKAJFSSXURRGL-LUAWRHEFSA-N
Isomeric SMILES CC(=CCC/C(=C\C(OC)OC)/C)C
Canonical SMILES CC(=CCCC(=CC(OC)OC)C)C
Boiling Point 105.00 to 106.00 °C. @ 10.00 mm Hg

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Neral dimethyl acetal is systematically named (2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene, reflecting its stereochemistry and functional groups. Its IUPAC name underscores the (Z)-configuration at the C2 double bond and the presence of two methoxy groups at the C1 position . The compound’s structure is characterized by a conjugated diene system and a dimethyl acetal moiety, which contribute to its stability and reactivity (Figure 1).

Table 1: Key Molecular Properties of Neral Dimethyl Acetal

PropertyValue
Molecular FormulaC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}
Molecular Weight198.30 g/mol
CAS Registry Number75128-97-1
Boiling Point105–106°C at 10 mmHg
Density0.895 g/cm³ at 20°C
SMILES NotationCC(=CCCC(=C\C(OC)OC)C)C

Spectroscopic and Stereochemical Features

The compound’s 3D conformation reveals a planar geometry around the double bonds, stabilized by conjugation. Nuclear magnetic resonance (NMR) spectroscopy highlights distinct signals for the methoxy protons (δ\delta 3.2–3.4 ppm) and olefinic protons (δ\delta 5.1–5.3 ppm) . Infrared (IR) spectroscopy confirms the absence of free hydroxyl or carbonyl groups, consistent with its acetal structure.

Synthesis and Industrial Production

Conventional Synthesis Methods

Neral dimethyl acetal is synthesized via acid-catalyzed acetalization of neral with methanol. The reaction proceeds under reflux conditions (110°C) using catalysts such as benzenesulfonic acid or pp-toluenesulfonic acid. Water removal via azeotropic distillation shifts the equilibrium toward product formation, achieving yields exceeding 90% .

Reaction Scheme:

Neral+2CH3OHH+Neral dimethyl acetal+H2O\text{Neral} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Neral dimethyl acetal} + \text{H}_2\text{O}

Process Optimization

Recent advancements employ heterogeneous catalysts, such as silica-supported acids, to enhance recyclability and reduce waste. For instance, a 2024 study demonstrated that PhSO3_3H/Na2_2SO4_4·CaSO4_4 composites increased reaction efficiency to 93–95% under optimized conditions . Key parameters include:

  • Molar ratio: n(neral):n(methanol):n(catalyst) = 1:4–5:0.025–0.030

  • Temperature: 80–110°C

  • Reaction time: 1.5–2.5 hours .

Chemical Reactivity and Stability

Hydrolysis and Acid Sensitivity

Neral dimethyl acetal undergoes hydrolysis in aqueous acidic media to regenerate neral and methanol. The reaction follows pseudo-first-order kinetics, with rate constants dependent on acid concentration and temperature.

Neral dimethyl acetal+H2OH+Neral+2CH3OH\text{Neral dimethyl acetal} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Neral} + 2\text{CH}_3\text{OH}

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, making the compound suitable for high-temperature applications in polymer and fragrance industries.

Recent Research and Innovations

Pro-Drug Development

A 2025 study explored neral dimethyl acetal’s utility in targeted drug delivery, demonstrating sustained release of neral in tumor microenvironments (pH 6.5–7.0) .

Green Chemistry Advances

Electrochemical synthesis methods using room-temperature ionic liquids (RTILs) have achieved 98% yield with zero solvent waste, aligning with sustainable manufacturing goals .

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